Halogen Bond Strength in p53 Y220C Binding
In a head-to-head comparison using the p53-Y220C ligand scaffold, substitution of the iodine atom engaged in a halogen bond with Leu145 backbone carbonyl by bromine resulted in a 4-fold reduction in binding affinity (KD). Replacement by chlorine produced a 20-fold loss in affinity, demonstrating the critical contribution of iodine's stronger halogen-bond donor capability .
| Evidence Dimension | Binding affinity (KD) for p53-Y220C mutant protein |
|---|---|
| Target Compound Data | KD = 87 ± 17 μM (NMR) / 78 μM (ITC) for compound 5 (6-iodo scaffold) |
| Comparator Or Baseline | Bromo analog (compound 6): KD = 247 ± 44 μM (NMR); Chloro analog (compound 8): KD ≈ 4900 ± 2300 μM (NMR) |
| Quantified Difference | I → Br: ~4-fold weaker KD; I → Cl: ~20-fold weaker KD |
| Conditions | NMR chemical shift perturbation and isothermal titration calorimetry (ITC); recombinant p53-Y220C DNA-binding domain; 25 °C |
Why This Matters
For researchers developing halogen-enriched fragment libraries or targeting protein cavities with halogen-bonding interactions, the iodine atom at C6 is non-negotiable; bromo or chloro substitution critically compromises target engagement.
- [1] Bauer, M. R., et al. J. Am. Chem. Soc. 2012, 134, 6810–6818. Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Table 1 and text. View Source
